4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide
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Overview
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound under nucleophilic substitution conditions.
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 6-methylpyridin-2-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving pyridazine derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide can be compared with other pyridazine derivatives, such as:
4-((6-acetamidopyridazin-3-yl)thio)butanoic acid: Similar structure but lacks the pyridinyl group.
N-(6-methylpyridin-2-yl)-4-(pyridazin-3-ylthio)butanamide: Similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(6-methylpyridin-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-5-3-6-13(17-11)19-15(23)7-4-10-24-16-9-8-14(20-21-16)18-12(2)22/h3,5-6,8-9H,4,7,10H2,1-2H3,(H,17,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYGFWFUPIWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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